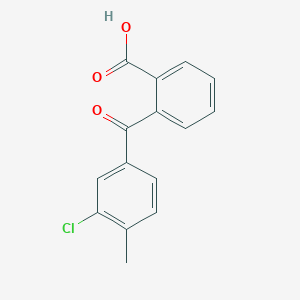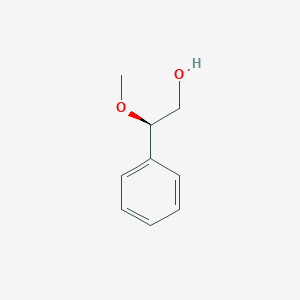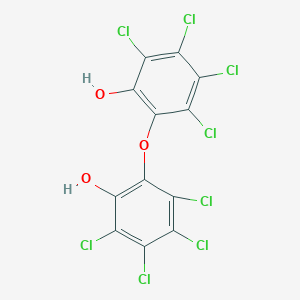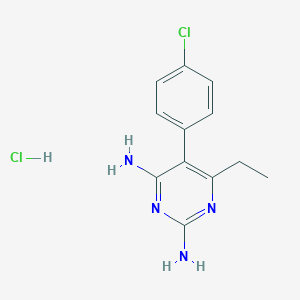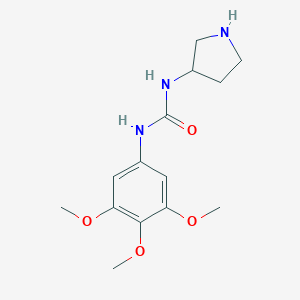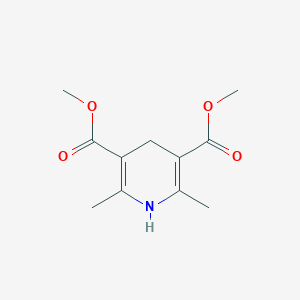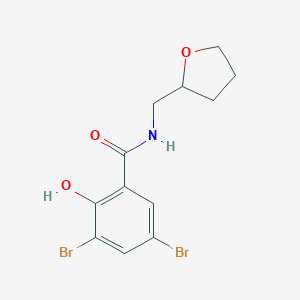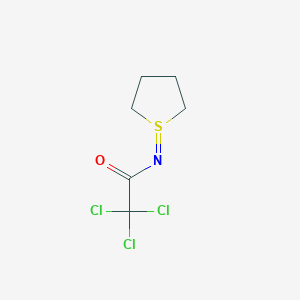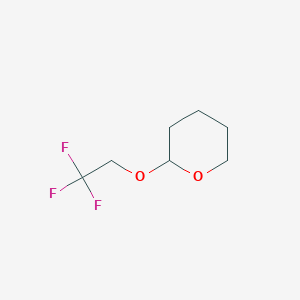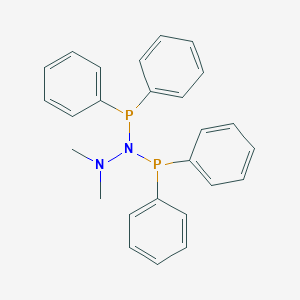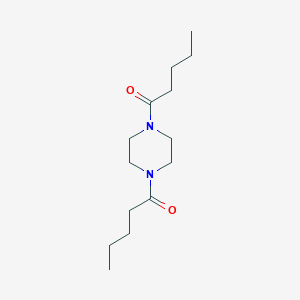![molecular formula C14H11ClN2O2 B099407 2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide CAS No. 16802-77-0](/img/structure/B99407.png)
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SQ-10996 are not extensively documented in the available literature. general methods for synthesizing similar compounds involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
SQ-10996 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions using halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
. It has shown promise in preclinical studies for its ability to modulate neurotransmitter systems and reduce seizure activity. Additionally, it may have applications in other areas of medicine and industry, although further research is needed to fully understand its potential .
Mechanism of Action
The mechanism of action of SQ-10996 involves its interaction with specific molecular targets and pathways in the brain. It is believed to modulate neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA), which play a role in mood regulation and seizure activity . By influencing these pathways, SQ-10996 may exert its therapeutic effects.
Comparison with Similar Compounds
SQ-10996 can be compared with other similar compounds, such as carbamazepine and oxcarbazepine, which are also used as anticonvulsants and mood stabilizers . While these compounds share some similarities in their mechanisms of action, SQ-10996 may offer unique advantages in terms of its specific molecular interactions and therapeutic potential .
Properties
CAS No. |
16802-77-0 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |
InChI Key |
QAAMRPKLZCOAAY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Key on ui other cas no. |
16802-77-0 |
Synonyms |
7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


